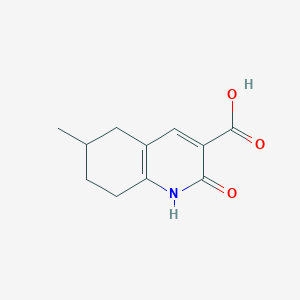

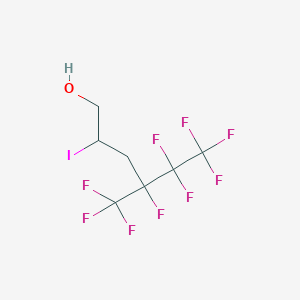

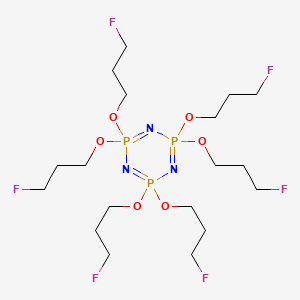

![molecular formula C10H10N2O3S B1442632 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1343152-42-0](/img/structure/B1442632.png)

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Overview

Description

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with promising properties for use in various scientific applications . It has a molecular formula of C10H10N2O3S and a molecular weight of 238.27 g/mol.

Synthesis Analysis

The synthesis of pyrimidines, including 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, involves numerous methods . The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one such method .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid contributes to its unique properties.Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of pyrimidines . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications

Synthesis Techniques and Derivatives

A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases direct formation techniques and explores the synthesis of various new 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, highlighting innovative approaches in the creation of these compounds (Santilli, Kim, & Wanser, 1971).

Antiviral Activity

Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are related to the thieno[2,3-d]pyrimidine structure, has demonstrated potential antiviral properties. These compounds showed marked inhibitory activity against retrovirus replication in cell culture, highlighting the potential for thieno[2,3-d]pyrimidine derivatives in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Heterocyclic Chemistry and Drug Synthesis

Studies in heterocyclic chemistry involving thieno[2,3-d]pyrimidines have led to the synthesis of compounds with potential as orally active antiallergy agents. This research underscores the utility of thieno[2,3-d]pyrimidine derivatives in the creation of new therapeutic agents with specific biological activities (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).

Antioxidant Properties

The synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives and their evaluation for in vitro antioxidant activity revealed that certain derivatives exhibited significant radical scavenging, suggesting the potential for these compounds in antioxidant applications. This indicates the versatility of thieno[2,3-d]pyrimidine derivatives in various pharmacological contexts (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Efficient Synthesis and Biological Activity

An efficient synthesis process for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their carboxylic acid derivatives has been developed, contributing to the growing body of knowledge on synthesizing these compounds more effectively. This research supports the continuous exploration of thieno[2,3-d]pyrimidine derivatives for their potential biological activities (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).

properties

IUPAC Name |

4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGBMQXNFLUVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

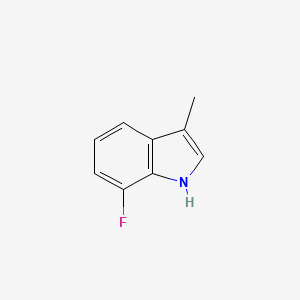

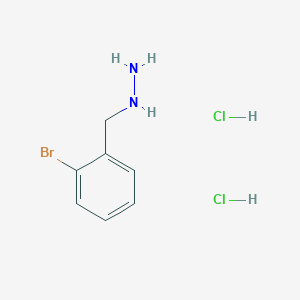

![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)

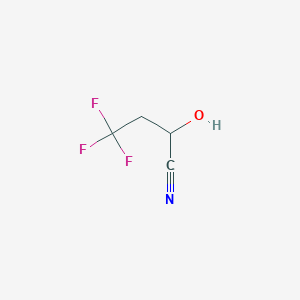

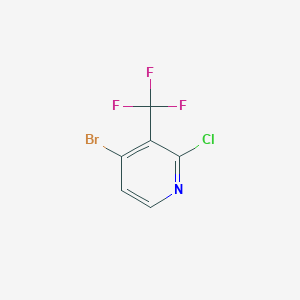

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)

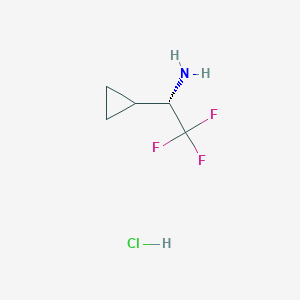

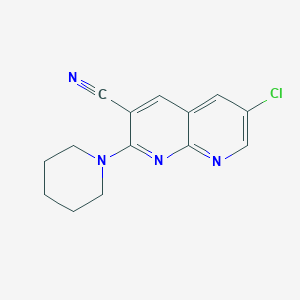

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)